molecular formula C12H14N2O3 B179993 6,7-diethoxyquinazolin-4(3H)-one CAS No. 179246-15-2

6,7-diethoxyquinazolin-4(3H)-one

Katalognummer: B179993
CAS-Nummer: 179246-15-2
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: CAKNVIMJJNHQLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Diethoxyquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxyquinazolin-4(3H)-one typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the reaction of 2-aminobenzoic acid with ethyl orthoformate under acidic conditions to form the quinazolinone core. Subsequent ethoxylation at the 6 and 7 positions can be achieved using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Diethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline-4,6,7-trione derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 2-position of the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinazoline-4,6,7-trione derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various 2-substituted quinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6,7-diethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include inhibition of key signaling pathways involved in cell proliferation and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,7-Dimethoxyquinazolin-4(3H)-one
  • 6,7-Diethoxy-2,4-quinazolinedione
  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline

Uniqueness

6,7-Diethoxyquinazolin-4(3H)-one is unique due to its specific ethoxy substitutions at the 6 and 7 positions, which can significantly influence its chemical reactivity and biological activity compared to other quinazolinone derivatives. These substitutions can enhance its solubility and potentially improve its pharmacokinetic properties.

Biologische Aktivität

6,7-Diethoxyquinazolin-4(3H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR). The information is drawn from diverse sources to provide a comprehensive overview.

Chemical Structure

The compound this compound features a quinazoline core with two ethoxy groups at the 6 and 7 positions. Its molecular formula is C12H14N2O3, and it possesses a molecular weight of 234.25 g/mol. The structural representation can be summarized as follows:

C12H14N2O3\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3

Research indicates that this compound exhibits various biological activities, primarily through modulation of receptor pathways and cellular signaling mechanisms:

  • EphA2 Receptor Activation : The compound has been studied for its ability to activate the EphA2 receptor, which is implicated in cancer progression. In vitro studies demonstrated that it could induce internalization of EphA2 in breast cancer cell lines (e.g., MDA-MB-231) at nanomolar concentrations, suggesting significant potential for inhibiting tumor growth and metastasis .
  • Antitumor Activity : In colony formation assays, this compound effectively inhibited colony formation in cancer cells expressing high levels of EphA2. This activity was observed even at low concentrations, indicating a potent antitumor effect .

Structure-Activity Relationships (SAR)

The SAR studies surrounding this compound reveal that modifications to the quinazoline structure can significantly impact its biological activity:

Compound ModificationBiological Activity
Ethoxy substitutionEnhanced EphA2 activation
Variations in side chainsAltered binding affinity and specificity

These findings highlight the importance of specific structural components in determining the efficacy of quinazoline derivatives as potential therapeutic agents.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Cancer Cell Lines : A notable study utilized MDA-MB-231 cells to assess the compound's ability to activate EphA2 and inhibit cell proliferation. Results indicated that treatment with the compound led to significant reductions in colony formation compared to controls .
  • Molecular Docking Studies : Docking simulations suggested that this compound forms stronger interactions with EphA2 compared to other known agonists like Doxazosin. This enhanced binding may correlate with its superior biological activity observed in experimental assays .

Eigenschaften

IUPAC Name

6,7-diethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-16-10-5-8-9(6-11(10)17-4-2)13-7-14-12(8)15/h5-7H,3-4H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKNVIMJJNHQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)NC=N2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469265
Record name 6,7-diethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179246-15-2
Record name 6,7-diethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-diethoxyquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,7-diethoxyquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6,7-diethoxyquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
6,7-diethoxyquinazolin-4(3H)-one
Reactant of Route 5
6,7-diethoxyquinazolin-4(3H)-one
Reactant of Route 6
6,7-diethoxyquinazolin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.